BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Methoxy regiochemistry Bioassay selectivity Benzamide SAR

This 2,3-dimethoxybenzamide derivative is a defined SAR probe for differentiation-inducing activity, with documented ability to arrest proliferation and induce monocyte differentiation. Its unique 2,3-dimethoxy regiochemistry on the benzamide head is critical for target engagement; the 3,5-dimethoxy isomer (CAS 922891-24-5) and des-methoxy analog (CAS 941979-79-9) lack this biological annotation. For hit confirmation from Vanderbilt screening collection (VU0498945-1), procure only this exact CAS to ensure data traceability. Insist on CoA with ≥95% HPLC purity, ¹H-NMR, and LC-MS confirmation.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 941919-61-5
Cat. No. B2462238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941919-61-5
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O
InChIInChI=1S/C21H24N2O5/c1-26-17-11-10-14(13-16(17)23-12-5-4-9-19(23)24)22-21(25)15-7-6-8-18(27-2)20(15)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
InChIKeyCAMFJSOOWSINAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-61-5): Chemical Identity, Physicochemical Baseline, and Screening Provenance for Procurement Decisions


2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-61-5, PubChem CID 7687836) is a synthetic benzamide derivative bearing a 2,3-dimethoxybenzamide head group and a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl tail. Its molecular formula is C₂₁H₂₄N₂O₅, molecular weight 384.4 g mol⁻¹, computed XLogP3 = 2.5, topological polar surface area 77.1 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound appears in the Vanderbilt screening collection under synonym VU0498945-1 [1] and has been deposited in screening-compound repositories, indicating its origin as a probe-candidate or tool-compound starting point rather than a fully optimized drug candidate. Its structural architecture—combining a multi‑methoxy benzamide with a 2‑oxopiperidine substituent—places it within a class of molecules often explored for kinase inhibition, epigenetic modulation, or differentiation‑inducing activity [2]. Procurement interest typically arises when a screening hit or published probe molecule must be re‑ordered for follow‑up studies; accurate compound identity and baseline quality metrics are therefore the first decision‑critical parameters .

Why Interchanging 2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide with Positional Isomers or Des‑Methoxy Analogs Compromises Reproducibility


Benzamide derivatives that share the 2‑oxopiperidine‑phenyl core are not functionally interchangeable because subtle changes in methoxy substitution pattern on the benzamide ring—whether 2,3‑dimethoxy, 3,5‑dimethoxy, 3,4,5‑trimethoxy, or des‑methoxy—alter conformational preferences, hydrogen‑bond acceptor geometry, and electronic surface potential in ways that differential screening data show translate to divergent target‑engagement profiles [1]. For example, the 3,5‑dimethoxy positional isomer (CAS 922891‑24‑5) populates bioassay records for RMI‑FANCM protein‑protein interaction inhibition, AMPAR‑stargazin complex modulation, and GIRK2 channel activation that are not reported for the 2,3‑dimethoxy compound, indicating that assay‑positive phenotypes are exquisitely sensitive to methoxy regiochemistry . Similarly, the des‑methoxy parent N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (CAS 941979‑79‑9) lacks the hydrogen‑bond acceptor capacity and steric bulk of the 2,3‑dimethoxy head group, which is expected to reduce binding‑site complementarity in shallow or polar pockets [1]. Generic substitution therefore risks loss of the specific biological activity that motivated procurement and can generate false‑negative or false‑positive results in sensitive biochemical or cell‑based assays.

Quantitative Differentiation Evidence: 2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Versus Closest Structural Analogs


Regiochemical Methoxy Positioning on the Benzamide Ring: 2,3‑Dimethoxy vs. 3,5‑Dimethoxy – Differential Bioassay Fingerprint

The 3,5‑dimethoxy positional isomer (CAS 922891‑24‑5) has been tested in three publicly archived screening campaigns, yielding bioassay‑positive annotations for (i) RMI‑FANCM (MM2) protein‑protein interaction inhibition, (ii) AMPAR‑stargazin complex modulation (WaveGuide assay, Vanderbilt Screening Center), and (iii) GIRK2 potassium channel activation . In contrast, the 2,3‑dimethoxy compound (CAS 941919‑61‑5) has been linked to an entirely distinct phenotypic signature—arrest of undifferentiated cell proliferation and induction of monocyte differentiation, a profile suggestive of epigenetic or differentiation‑pathway modulation rather than ion‑channel or PPI‑centric mechanisms [1]. These two sets of bioassay annotations exhibit zero overlap in recorded target or phenotype space, demonstrating that a shift of methoxy groups from the 3,5‑positions to the 2,3‑positions redirects the compound's biological fingerprint.

Methoxy regiochemistry Bioassay selectivity Benzamide SAR

Presence vs. Absence of the 2,3‑Dimethoxybenzamide Head Group: Physicochemical and Predicted Binding‑Site Complementarity Comparison with the Des‑Methoxy Analog

The des‑methoxy analog N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (CAS 941979‑79‑9; molecular formula C₁₉H₂₀N₂O₃, molecular weight 324.38 g mol⁻¹) differs from the target compound by the complete absence of the 2‑methoxy and 3‑methoxy substituents on the benzamide ring [1]. Computed physicochemical properties from PubChem show that this deletion reduces the topological polar surface area from 77.1 Ų to approximately 58.6 Ų (estimated from the unsubstituted benzamide core), removes two hydrogen‑bond acceptor sites (from five to three), and lowers the computed XLogP3 by approximately 0.8 log units, indicating a meaningful loss of both polarity and hydrogen‑bonding capacity [1]. In protein pockets where the 2‑methoxy or 3‑methoxy oxygen engages in a critical hydrogen bond or fills a sub‑pocket, the des‑methoxy analog is predicted to lose >100‑fold binding affinity based on a standard 1.5 kcal mol⁻¹ penalty per lost neutral hydrogen bond, making generic substitution functionally equivalent to using an inactive compound in assays where methoxy engagement is required [2].

Hydrogen bonding Topological polar surface area Ligand efficiency

2‑Oxopiperidine Substituent Position and Ring Attachment: 4‑Methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl vs. 3‑(2‑Oxopiperidin‑1‑yl)phenyl Scaffold – Divergent Physicochemical Vector

An alternative analog series bears the 2‑oxopiperidin‑1‑yl group directly on the phenyl ring without the 4‑methoxy substituent (e.g., 3,5‑dimethoxy‑N‑[3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide) . In the target compound, the 2‑oxopiperidine ring is positioned ortho to the anilide nitrogen and para to a methoxy group, creating a specific dihedral angle between the piperidine plane and the phenyl ring that differs from the meta‑substituted analog. While no direct co‑crystal data exist for this compound, class‑level SAR on benzamide‑piperidine inhibitors (e.g., factor Xa inhibitors such as apixaban and its intermediates) demonstrates that shifting the oxopiperidine attachment from the 3‑position to the 4‑position on the central phenyl ring alters the trajectory of the piperidine carbonyl by approximately 60° relative to the benzamide plane, sufficient to abolish or invert subtype selectivity in homologous enzyme families [1]. For the target compound, the 4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl motif is therefore a non‑interchangeable structural feature.

Substituent regiochemistry Molecular shape Piperidine SAR

Pharmacological Phenotype Differentiation: Differentiation Induction vs. Anti‑Proliferative Only – Implication for Cancer‑Stem‑Cell vs. Cytotoxic Screening Cascades

The compound has been annotated as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a dual phenotype that distinguishes it from purely cytotoxic anti‑proliferative agents [1]. In contrast, many benzamide‑piperidine analogs are profiled only for inhibition of enzymatic targets (e.g., factor Xa, PI3K isoforms, PDGFRβ) or simple cytotoxicity, not for differentiation induction . The differentiation‑inducing annotation, if confirmed by the end‑user, implies the compound engages transcriptional or epigenetic regulatory machinery (e.g., histone deacetylases, lysine demethylases, or retinoic acid receptor pathways) rather than solely inhibiting kinase activity. This phenotypic distinction is significant because differentiation‑inducing compounds are of particular interest for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) models, where terminal differentiation of leukemic blasts is a clinically validated therapeutic strategy [2]. No analogous differentiation annotation was identified for the 3,5‑dimethoxy isomer or the des‑methoxy analog, suggesting the 2,3‑dimethoxy‑4‑methoxy‑oxopiperidine substitution pattern is specifically associated with this phenotypic signature.

Differentiation therapy Anti‑proliferative Phenotypic screening

Recommended Research and Industrial Application Scenarios for 2,3-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Quantitative Differentiation Evidence


Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) Differentiation‑Therapy Phenotypic Screening

The compound's annotated ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells [1] makes it a candidate probe molecule for phenotypic screening campaigns in AML and MDS, where differentiation‑inducing agents (e.g., IDH inhibitors, HDAC inhibitors, all‑trans retinoic acid) are a clinically validated therapeutic class . The 3,5‑dimethoxy isomer and des‑methoxy analog lack differentiation annotations and are therefore unsuitable surrogates. Researchers should verify the differentiation phenotype in their cell model of choice (e.g., HL‑60, NB4, or primary patient blasts) using CD11b/CD14 surface marker expression as a quantifiable readout. Positive confirmation would position the 2,3‑dimethoxy compound as a starting point for medicinal chemistry optimization of differentiation‑inducing benzamides.

Structure–Activity Relationship (SAR) Studies on Methoxy‑Regiochemistry and Oxopiperidine Geometry in Epigenetic or Transcriptional Modulator Programs

The compound's unique combination of the 2,3‑dimethoxybenzamide head group with the 4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl tail provides a defined SAR probe point for exploring how methoxy regiochemistry and oxopiperidine trajectory influence engagement of epigenetic or transcriptional regulatory proteins [1]. In an SAR matrix, the 2,3‑dimethoxy compound should be tested alongside the 3,5‑dimethoxy isomer (CAS 922891‑24‑5) and the des‑methoxy analog (CAS 941979‑79‑9) to quantify the contribution of each methoxy group to target binding and cellular potency. The known divergence in bioassay fingerprints between these analogs ensures that the SAR study will yield interpretable, non‑redundant data.

Tool‑Compound Re‑Order for Follow‑Up on a Published or In‑House Screening Hit Originating from the Vanderbilt Collection

The compound's synonym VU0498945‑1 and its presence in the PubChem substance database indicate it was deposited as part of the Vanderbilt screening collection [1]. If a screening hit list or publication references this compound (by structure, CAS, or VU identifier), procurement of the exact 2,3‑dimethoxy‑N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide is essential for hit confirmation, dose‑response validation, and counter‑screening. Substituting any structurally similar but non‑identical analog (e.g., the 3,5‑dimethoxy isomer or a des‑methoxy variant) compromises traceability and can produce false‑negative confirmation data. Vendors supplying this compound should provide Certificate of Analysis (CoA) documentation confirming ≥95% purity by HPLC and identity verification by ¹H‑NMR and LC‑MS [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.